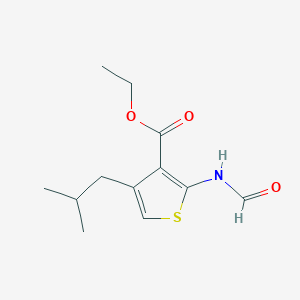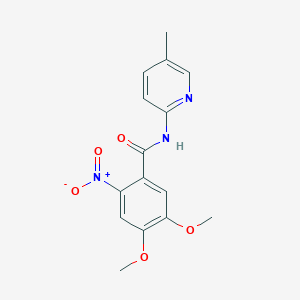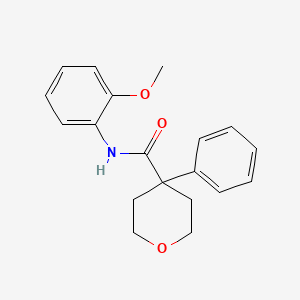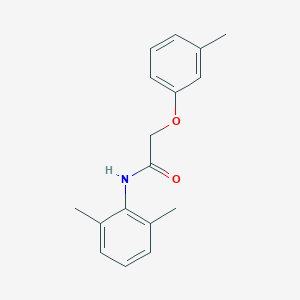![molecular formula C20H20N2O4 B5684576 3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)
3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid, commonly known as FTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTC is a synthetic compound that belongs to the class of quinoline-based molecules and is known for its antitumor and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of FTC involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, FTC reduces the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This results in the inhibition of tumor cell growth and proliferation.
Biochemical and Physiological Effects:
FTC exhibits several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. FTC has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FTC has several advantages for lab experiments. It exhibits potent anti-tumor and anti-inflammatory activity, and its mechanism of action has been well-characterized. FTC is also relatively easy to synthesize, and its purity can be determined through HPLC and NMR spectroscopy. However, FTC has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds in vivo. Additionally, the optimal dosage and administration of FTC for therapeutic applications have not been established.
Orientations Futures
There are several future directions for the study of FTC. One direction is to study the potential synergistic effects of FTC with other anticancer and anti-inflammatory agents. Another direction is to investigate the optimal dosage and administration of FTC for therapeutic applications. Additionally, the development of FTC analogs with improved pharmacological properties may lead to the discovery of more potent and selective anticancer and anti-inflammatory agents.
Conclusion:
In conclusion, FTC is a synthetic compound that exhibits potent anti-tumor and anti-inflammatory activity. Its mechanism of action involves the inhibition of DHODH, which reduces the production of pyrimidine nucleotides and inhibits tumor cell growth and proliferation. FTC has several advantages for lab experiments, including its easy synthesis and well-characterized mechanism of action. However, its optimal dosage and administration for therapeutic applications have not been established, and the development of FTC analogs may lead to the discovery of more potent and selective anticancer and anti-inflammatory agents.
Méthodes De Synthèse
The synthesis method of FTC involves the reaction of 2,3,6-trimethyl-4-quinolinecarboxylic acid with furfurylamine in the presence of a coupling agent. The reaction yields FTC as a white crystalline solid, which is purified through recrystallization. The purity of FTC is determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
FTC has been extensively studied for its potential therapeutic applications. Several studies have reported that FTC exhibits potent anti-tumor activity against various types of cancer cells, including breast, prostate, and lung cancer cells. FTC has also been shown to possess anti-inflammatory properties and has been studied for its role in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(furan-2-yl)-3-[(2,3,6-trimethylquinoline-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-11-6-7-15-14(9-11)19(12(2)13(3)21-15)20(25)22-16(10-18(23)24)17-5-4-8-26-17/h4-9,16H,10H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCWQPQQDSUJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NC(CC(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)

![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![(3-methoxyphenyl){methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5684513.png)
![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)
![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)

![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5684580.png)
